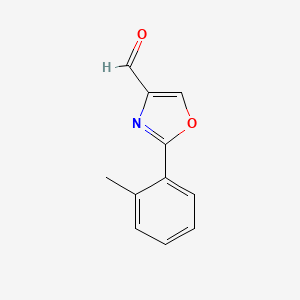

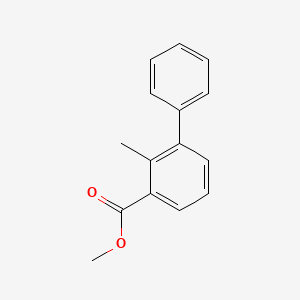

![molecular formula C12H11FN4O2 B588961 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 CAS No. 1330170-09-6](/img/structure/B588961.png)

2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4

Overview

Description

“2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4” is a biochemical used for proteomics research . It’s a medicinal chemistry intermediate .

Synthesis Analysis

The synthesis of related compounds, such as 2-Amino-6-fluorobenzonitrile, can be prepared by treatment of 2,6-difluorobenzonitrile with ammonia, which involves displacement of one of the activated fluorine atoms .Molecular Structure Analysis

The molecular formula of “this compound” is C12H7D4FN4O2 .Chemical Reactions Analysis

This compound has been employed for the preparation of tacrine-related compounds. It may be used for the synthesis of antifolate and antibacterial quinazoline derivatives. It may also be used for the synthesis of bis (4-oxoquinazolin-2-yl)pyridine and fluoro-containing quinazolin-4 (1 H )-ones .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 266.26 .Scientific Research Applications

Peptide Sequencing

One application of compounds related to 2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4 is in peptide sequencing. Johnstone, Povall, and Entwistle (1975) describe a method where peptides and amino acids are treated with nitroaryl derivatives (similar in structure to the compound ) to facilitate the identification of amino acid sequences in peptides using mass spectrometry (Johnstone, Povall, & Entwistle, 1975).

Radiopharmaceutical Synthesis

Lemaire et al. (1992) explored the synthesis of various fluorine-18 substituted aromatic compounds for use in radiopharmaceuticals. Their work involved similar nitro precursors and fluorinated compounds, indicating potential applications of this compound in the development of new radiopharmaceuticals (Lemaire et al., 1992).

N-Terminal Amino Acid Determination

Signor et al. (1969) discussed a procedure for determining N-terminal groups in proteins using fluoro-nitropyridines. Given the structural similarity, this compound could potentially be used in similar applications to identify N-terminal amino acids in proteins and peptides (Signor, Biondi, Tamburro, & Bordignon, 1969).

Spectroscopic Analysis and Chiroptical Properties

Toniolo et al. (1972) examined the ultraviolet-visible absorption and circular dichroism of N-(3-nitro-2-pyridyl)amino-acids, which are structurally related to this compound. This suggests potential use of the compound in chiroptical studies and understanding the spectroscopic properties of related compounds (Toniolo, Nisato, Biondi, & Signor, 1972).

Safety and Hazards

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Given its use in proteomics research , it may interact with its targets through binding to specific proteins or enzymes, thereby influencing their function.

Result of Action

As it is used in proteomics research , it may influence protein function or expression, but further studies are needed to confirm this.

properties

IUPAC Name |

3-nitro-6-N-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-11-6-5-10(17(18)19)12(14)16-11/h1-6H,7H2,(H3,14,15,16)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCIIRBNNSUNCH-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])N)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

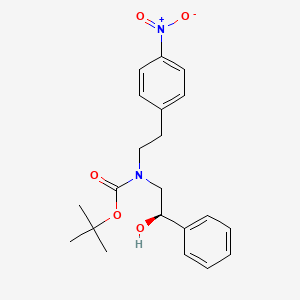

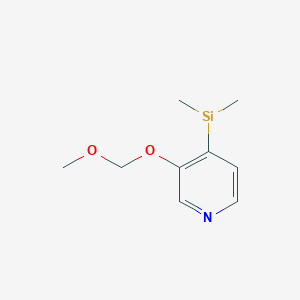

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)